![molecular formula C9H9ClN4 B2657120 4-Chloro-6-methyl-2-(4-methylimidazol-1-yl)pyrimidine CAS No. 2300680-52-6](/img/structure/B2657120.png)
4-Chloro-6-methyl-2-(4-methylimidazol-1-yl)pyrimidine
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Overview
Description
“4-Chloro-6-methyl-2-(4-methylimidazol-1-yl)pyrimidine” is a chemical compound with the CAS Number: 1289003-52-6 . It has a molecular weight of 208.65 . The IUPAC name for this compound is 4-chloro-2-methyl-6-(4-methyl-1H-imidazol-1-yl)pyrimidine .
Molecular Structure Analysis
The InChI code for “4-Chloro-6-methyl-2-(4-methylimidazol-1-yl)pyrimidine” is 1S/C9H9ClN4/c1-6-4-14(5-11-6)9-3-8(10)12-7(2)13-9/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
4-Chloro-6-methyl-2-(4-methylimidazol-1-yl)pyrimidine is employed in various synthetic pathways to create medicinally important heterocyclic compounds. Deng and Mani (2006) reported an efficient route to synthesize 4-aryl-5-pyrimidinylimidazoles starting from 2,4-dichloropyrimidine, indicating the utility of chloropyrimidines in regioselective functionalizations for medicinal chemistry applications Deng & Mani, 2006. Furthermore, Dave and Shah (2002) explored the annellation of triazole and tetrazole systems onto pyrrolo[2,3-d]pyrimidines, highlighting the synthesis of novel heterocycles with potential antibacterial properties Dave & Shah, 2002.
Biological and Pharmacological Potentials
Research into the applications of 4-Chloro-6-methyl-2-(4-methylimidazol-1-yl)pyrimidine also includes the synthesis of compounds with potential biological and pharmacological activities. For example, Sayed et al. (2006) synthesized pyrimidine derivatives that showed promising antimicrobial activity, demonstrating the compound's role in developing new antimicrobial agents Sayed, Shamroukh, & Rashad, 2006. Additionally, Ogurtsov and Rakitin (2021) prepared novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, showcasing its utility as an intermediate for synthesizing compounds with potential pharmacological properties Ogurtsov & Rakitin, 2021.
Safety and Hazards
“4-Chloro-6-methyl-2-(4-methylimidazol-1-yl)pyrimidine” is classified as an Eye Irritant (category 2) and Skin Irritant (category 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and using personal protective equipment as required .
properties
IUPAC Name |
4-chloro-6-methyl-2-(4-methylimidazol-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c1-6-3-8(10)13-9(12-6)14-4-7(2)11-5-14/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGDIXJHNGYMHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(N=C2)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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